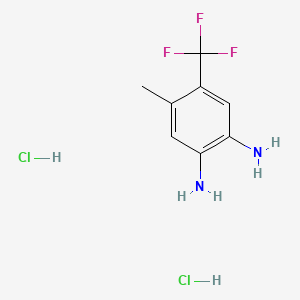

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C8H9F3N2·2HCl. This compound is characterized by the presence of a trifluoromethyl group and two amine groups attached to a benzene ring. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine typically involves the nitration of 4-methyl-5-(trifluoromethyl)aniline followed by reduction. The nitration step introduces nitro groups, which are subsequently reduced to amine groups using reducing agents such as zinc powder in ethanol .

Industrial Production Methods

In industrial settings, the compound is often produced through a similar nitration-reduction process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually purified by recrystallization or other suitable methods to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Zinc powder in ethanol is commonly used for the reduction of nitro groups to amines.

Substitution: Electrophilic reagents such as acyl chlorides and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Acylated or sulfonylated products.

Scientific Research Applications

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

o-Phenylenediamine: An aromatic diamine with similar reactivity but lacking the trifluoromethyl group.

4-(Trifluoromethyl)benzene-1,2-diamine: Similar structure but without the methyl group.

2-(Trifluoromethyl)benzene-1,4-diamine: Another trifluoromethylated diamine with different substitution pattern

Uniqueness

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Biological Activity

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride, with the molecular formula C8H10F3N2⋅2HCl and a molecular weight of approximately 224.07 g/mol, is a compound characterized by a benzene ring substituted with both a methyl group and a trifluoromethyl group, along with two amino groups at the 1 and 2 positions. The unique structure of this compound contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and chemical stability, making it an interesting target for various applications. The amino groups allow for typical reactions of amines, facilitating the synthesis of various derivatives that may exhibit different biological activities or physical properties.

The biological activity of this compound can be attributed to its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group increases the compound’s ability to penetrate biological membranes effectively. The amino groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Certain studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Data Table: Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating strong potential for therapeutic applications in treating infections.

Case Study 2: Enzyme Interaction

Research focusing on enzyme inhibition revealed that this compound effectively inhibits dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition could potentially lead to applications in cancer therapy, as DHFR is a target for several anticancer drugs .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies showed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Properties

Molecular Formula |

C8H11Cl2F3N2 |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

4-methyl-5-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C8H9F3N2.2ClH/c1-4-2-6(12)7(13)3-5(4)8(9,10)11;;/h2-3H,12-13H2,1H3;2*1H |

InChI Key |

VSPJZKGJUDEASB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)N)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.